Custirsen

Pharmacodynamics Target Engagement Prostate Cancer

Custirsen (OGX-011, CAS 890056-27-6) is a second-generation 2'-MOE modified phosphorothioate antisense oligonucleotide (ASO) designed to inhibit clusterin expression. Its enhanced nuclease stability and defined PK profile distinguish it from first-generation ASOs and other clusterin inhibitors. Supported by Phase III trial data, this compound is ideal for PK/PD modeling and as a validated chemical probe in treatment resistance research.

Molecular Formula C231H312N78O119P20S20
Molecular Weight 7346 g/mol
CAS No. 890056-27-6
Cat. No. B1513770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCustirsen
CAS890056-27-6
Molecular FormulaC231H312N78O119P20S20
Molecular Weight7346 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O
InChIInChI=1S/C231H312N78O119P20S20/c1-97-52-295(224(324)273-181(97)235)210-174(361-32-24-353-10)166(118(60-310)401-210)422-444(347,464)383-78-136-171(179(366-37-29-358-15)215(406-136)308-95-265-160-189(243)253-86-259-195(160)308)427-448(351,468)387-80-138-172(180(367-38-30-359-16)216(408-138)309-96-269-164-199(309)279-220(247)283-208(164)320)428-447(350,467)385-76-134-168(175(362-33-25-354-11)211(403-134)296-53-98(2)182(236)274-225(296)325)423-442(345,462)380-73-131-114(48-151(397-131)303-90-263-158-187(241)251-84-257-193(158)303)417-439(342,459)379-72-128-115(49-152(398-128)304-91-266-161-196(304)276-217(244)280-205(161)317)418-435(338,455)370-63-121-107(41-144(390-121)291-22-19-141(234)272-223(291)323)411-430(333,450)374-67-125-111(45-148(394-125)300-87-260-155-184(238)248-81-254-190(155)300)415-437(340,457)378-71-130-117(51-154(400-130)306-93-268-163-198(306)278-219(246)282-207(163)319)420-440(343,460)376-68-126-112(46-149(395-126)301-88-261-156-185(239)249-82-255-191(156)301)416-438(341,458)377-70-129-116(50-153(399-129)305-92-267-162-197(305)277-218(245)281-206(162)318)419-436(339,456)373-66-124-109(43-146(393-124)293-56-101(5)201(313)285-228(293)328)413-433(336,453)368-61-119-105(39-142(388-119)289-20-17-139(232)270-221(289)321)409-429(332,449)371-64-122-110(44-147(391-122)294-57-102(6)202(314)286-229(294)329)414-434(337,454)372-65-123-108(42-145(392-123)292-55-100(4)200(312)284-227(292)327)412-432(335,452)369-62-120-106(40-143(389-120)290-21-18-140(233)271-222(290)322)410-431(334,451)375-69-127-113(47-150(396-127)302-89-262-157-186(240)250-83-256-192(157)302)421-441(344,461)382-75-133-167(177(364-35-27-356-13)213(405-133)299-59-104(8)204(316)288-231(299)331)424-445(348,465)384-77-135-169(176(363-34-26-355-12)212(404-135)297-54-99(3)183(237)275-226(297)326)425-446(349,466)386-79-137-170(178(365-36-28-357-14)214(407-137)307-94-264-159-188(242)252-85-258-194(159)307)426-443(346,463)381-74-132-165(311)173(360-31-23-352-9)209(402-132)298-58-103(7)203(315)287-230(298)330/h17-22,52-59,81-96,105-138,142-154,165-180,209-216,310-311H,23-51,60-80H2,1-16H3,(H,332,449)(H,333,450)(H,334,451)(H,335,452)(H,336,453)(H,337,454)(H,338,455)(H,339,456)(H,340,457)(H,341,458)(H,342,459)(H,343,460)(H,344,461)(H,345,462)(H,346,463)(H,347,464)(H,348,465)(H,349,466)(H,350,467)(H,351,468)(H2,232,270,321)(H2,233,271,322)(H2,234,272,323)(H2,235,273,324)(H2,236,274,325)(H2,237,275,326)(H2,238,248,254)(H2,239,249,255)(H2,240,250,256)(H2,241,251,257)(H2,242,252,258)(H2,243,253,259)(H,284,312,327)(H,285,313,328)(H,286,314,329)(H,287,315,330)(H,288,316,331)(H3,244,276,280,317)(H3,245,277,281,318)(H3,246,278,282,319)(H3,247,279,283,320)
InChIKeyRCFZILUHCNXXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Custirsen (OGX-011, CAS 890056-27-6) Procurement Guide: Second-Generation Antisense Oligonucleotide Targeting Clusterin


Custirsen (OGX-011, CAS 890056-27-6) is a second-generation 2′-methoxyethyl (MOE) modified phosphorothioate antisense oligonucleotide (ASO) designed to inhibit the expression of the cytoprotective chaperone protein clusterin (sCLU) . Clusterin overexpression is associated with broad-spectrum treatment resistance in various cancers, making it a rational therapeutic target . As a chemically stabilized ASO, custirsen binds to the clusterin mRNA translation initiation site, leading to RNase H-mediated degradation and subsequent reduction of clusterin protein levels . This compound is distinguished by its specific chemical backbone (MOE-gapmer) and target selectivity, which differentiates it from first-generation ASOs and other clusterin-targeting modalities.

Why Generic Substitution Fails for Custirsen (OGX-011) in Research and Therapeutic Settings


Custirsen cannot be generically substituted with other antisense oligonucleotides or alternative clusterin inhibitors due to its unique chemical composition, target specificity, and distinct clinical data profile. Unlike first-generation phosphorothioate ASOs, custirsen's 2′-MOE modification confers enhanced nuclease stability, improved target binding affinity, and a more favorable pharmacokinetic profile . Furthermore, its specific sequence complementarity to the clusterin mRNA translation initiation site differentiates it from other clusterin-targeting ASOs, siRNAs, or small molecules, which may have differing off-target effects, biodistribution, and efficacy . Critically, custirsen's clinical development program has generated a unique body of evidence—including Phase III trials with specific outcomes—that is not transferable to other clusterin inhibitors or ASOs targeting different proteins (e.g., OGX-427 targeting Hsp27) . Procurement decisions must therefore be guided by the compound's precise chemical identity and its associated data package, as detailed in Section 3.

Quantitative Evidence for Custirsen (OGX-011) Differentiation: A Comparator-Based Data Guide


Target Engagement: >90% Reduction in Clusterin Expression in Prostate Tumor Tissue

In a Phase I pharmacodynamic study in patients with localized prostate cancer, custirsen (OGX-011) demonstrated dose-dependent inhibition of clusterin expression. At the optimal biologic dose of 640 mg, quantitative real-time PCR analysis of prostate tumor tissue showed a >90% reduction in clusterin mRNA compared to untreated baseline . This degree of target knockdown is a key differentiator from other clusterin-targeting modalities (e.g., siRNAs, small molecules) for which comparable in-human tissue-level suppression data are either not available or not reported .

Pharmacodynamics Target Engagement Prostate Cancer

Overall Survival Benefit in Randomized Phase II Trial: Docetaxel + Custirsen vs Docetaxel Alone

In a randomized Phase II trial in 80 chemotherapy-naive patients with metastatic castration-resistant prostate cancer (mCRPC), the combination of custirsen (640 mg weekly) with docetaxel (75 mg/m² every 3 weeks) resulted in a median overall survival (OS) of 23.8 months, compared to 16.9 months with docetaxel alone . This 6.9-month improvement in median OS represents a 41% relative increase, providing the rationale for subsequent Phase III registration trials .

Overall Survival Prostate Cancer Chemotherapy Combination

Second-Line Therapy: Docetaxel + Custirsen vs Mitoxantrone + Custirsen Efficacy Comparison

In a randomized Phase II trial (CUOG P-06c) in mCRPC patients progressing after first-line docetaxel, the combination of custirsen with docetaxel (DPC) demonstrated superior efficacy outcomes compared to custirsen with mitoxantrone (MPC). The DPC arm (n=20) achieved a median OS of 15.8 months, PSA response ≥50% in 40% of patients, and pain response in 77% of evaluable patients. In contrast, the MPC arm (n=22) showed median OS of 11.5 months, PSA response ≥50% in 27%, and pain response in 46% . These data directly inform the choice of chemotherapy backbone when using custirsen in the second-line setting.

Second-Line Therapy Prostate Cancer Pain Response PSA Response

Phase III Survival Outcomes: Custirsen Combination vs Chemotherapy Alone (SYNERGY, AFFINITY, ENSPIRIT)

Three large, randomized Phase III trials have directly compared custirsen plus chemotherapy to chemotherapy alone. In the SYNERGY trial (first-line mCRPC, n=1022), median OS was 23.4 months with docetaxel/prednisone/custirsen vs 22.0 months with docetaxel/prednisone alone (HR 0.93, 95% CI 0.79-1.10, p=0.415) . In the AFFINITY trial (second-line mCRPC, n=635), median OS was 14.2 months with cabazitaxel/prednisone/custirsen vs 13.4 months with cabazitaxel/prednisone alone (HR 0.946, 95% CI 0.796-1.124, p=0.529) . In the ENSPIRIT trial (second-line NSCLC, n=664), median OS was 9.0 months with docetaxel/custirsen vs 7.9 months with docetaxel alone (HR 0.915, p=0.178) . None of these differences reached statistical significance.

Phase III Overall Survival Prostate Cancer NSCLC

Population Pharmacokinetics: Three-Compartment Model Defines Custirsen Disposition

A population pharmacokinetic meta-analysis of 5,588 plasma concentrations from 631 subjects (cancer patients and healthy volunteers) established that custirsen PK is best described by a three-compartment model with first-order elimination . For a representative 66-year-old, 82 kg individual with serum creatinine 0.933 mg/dL, the estimated typical clearance (CL) was 2.36 L/h (95% CI 2.30-2.42) and central volume of distribution (V1) was 6.08 L (95% CI 5.93-6.23) . This three-compartment profile, with a large peripheral volume (V3 = 15.8 L), is characteristic of 2′-MOE modified ASOs and differentiates custirsen from first-generation ASOs, which typically exhibit more rapid clearance and different tissue distribution .

Pharmacokinetics Population PK ASO Disposition

Recommended Research and Industrial Application Scenarios for Custirsen (OGX-011)


Preclinical Research on Clusterin-Mediated Chemoresistance

Custirsen serves as a validated chemical probe to dissect the role of clusterin in treatment resistance. Its well-characterized >90% target knockdown in human prostate cancer tissue provides a quantitative benchmark for in vitro and in vivo studies. Researchers can use custirsen to specifically ablate clusterin expression and assess its impact on sensitivity to chemotherapy, radiotherapy, or hormonal agents in various cancer models.

Pharmacokinetic/Pharmacodynamic Modeling of 2′-MOE ASOs

The availability of robust population PK data, including a three-compartment model with defined clearance and volume parameters , makes custirsen an ideal reference compound for developing and validating PK/PD models for second-generation ASOs. This is particularly valuable for organizations developing their own ASO therapeutics.

Clinical Trial Design and Historical Control Analysis

The extensive Phase III clinical trial data, including SYNERGY, AFFINITY, and ENSPIRIT, provide a rich dataset for comparative effectiveness research . Researchers can use these results as historical controls for novel clusterin-targeting agents or combination regimens in similar patient populations, understanding the specific survival outcomes observed with custirsen-containing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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